molecular formula C7H3BrClNO B1333483 4-Bromo-2-chlorophenyl isocyanate CAS No. 190774-47-1

4-Bromo-2-chlorophenyl isocyanate

Cat. No. B1333483
M. Wt: 232.46 g/mol
InChI Key: QWWBEOZNMPWYQR-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorophenyl isocyanate is a chemical compound with the molecular formula C7H3BrClNO. It has an average mass of 232.462 Da and a monoisotopic mass of 230.908646 Da .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chlorophenyl isocyanate consists of a phenyl ring substituted with bromine and chlorine atoms, and an isocyanate functional group .


Physical And Chemical Properties Analysis

4-Bromo-2-chlorophenyl isocyanate has a density of 1.7±0.1 g/cm³, a boiling point of 254.4±20.0 °C at 760 mmHg, and a flash point of 107.7±21.8 °C. It has a molar refractivity of 48.3±0.5 cm³, and a polar surface area of 29 Ų .

Scientific Research Applications

Biomonitoring of Exposure

  • Isocyanate DNA Adducts : Isocyanates, including 4-chlorophenyl isocyanate, play a significant role in industrial manufacturing. They are involved in the formation of DNA adducts, crucial for biomonitoring exposure to xenobiotics. The synthesis and characterization of these adducts, alongside the development of detection methods like LC-MS/MS, are vital in understanding exposure impacts (Beyerbach, Farmer, & Sabbioni, 2006).

Chemical Synthesis

  • Synthesis and Optimization : Chlorophenyl isocyanate, including 4-chlorophenyl isocyanate, can be synthesized from triphosgene and p-chloroaniline. The optimization of factors like solvent, reaction time, and temperature plays a key role in achieving higher yields (Li Yan-wei, 2005).

Chemical Properties and Reactions

  • Hydrolysis Kinetics : The hydrolysis of 4-chlorophenyl isocyanate has been extensively studied, revealing insights into the kinetics and mechanism of this reaction in various conditions. Understanding these processes is crucial for applications in chemical synthesis and environmental impact studies (Satchell & Nyman, 1981).

Material Science and Polymer Chemistry

  • Graphene Oxide Functionalization : 2-Chlorophenyl isocyanate reacts with functionalized graphene oxide, influencing hydrophilicity and compatibility with polymers. This reaction has potential applications in improving the performance of electronic devices based on conjugated polymer composites (Zheng et al., 2017).

Pharmaceutical Research

  • HIV-1 Reverse Transcriptase Inhibition : The synthesis of DMP 266, a potent HIV-1 reverse transcriptase inhibitor, begins with 4-chlorophenyl isocyanate. This process highlights the compound's utility in developing important pharmaceutical agents (Radesca, Lo, Moore, & Pierce, 1997).

Safety And Hazards

4-Bromo-2-chlorophenyl isocyanate is a hazardous substance. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-bromo-2-chloro-1-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWBEOZNMPWYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369861
Record name 4-Bromo-2-chlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chlorophenyl isocyanate

CAS RN

190774-47-1
Record name 4-Bromo-2-chlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-1-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EA Henderson, DG Alber, RC Baxter… - Journal of medicinal …, 2007 - ACS Publications
… Compound 14 (Figure 2) was synthesized from intermediate 1b, and 4-bromo-2-chlorophenyl isocyanate and crystals of suitable quality for X-ray crystal structure determination were …
Number of citations: 81 pubs.acs.org
LC McAtee, SW Sutton, DA Rudolph, X Li… - Bioorganic & medicinal …, 2004 - Elsevier
… To a stirred or shaken solution of 157 mg (0.76 mmol) of amine 2 in pentane (3.5 mL) was added dropwise a solution of 169 mg (0.73 mmol) of 4-bromo-2-chlorophenyl isocyanate in …
Number of citations: 86 www.sciencedirect.com

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